
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-methylbenzamide is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural and photophysical properties. This compound is part of the benzothiadiazole family, which is known for its applications in optoelectronics, photocatalysis, and photodynamic therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-methylbenzamide typically involves the reaction of 2-aminothiophenol with 4-chloro-3-nitrobenzoic acid in the presence of potassium carbonate. The resulting product is then reacted with 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol to obtain the final compound. Other methods of synthesis have also been reported in the literature, highlighting the versatility of this compound’s preparation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-methylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-methylbenzamide is not fully understood. it is believed to exert its effects by inhibiting the activity of specific enzymes involved in cellular processes. For instance, its anticancer properties are thought to arise from the inhibition of enzymes that promote cancer cell proliferation, leading to apoptosis (programmed cell death). Additionally, its antibacterial activity may result from the disruption of bacterial cell wall synthesis or function.
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-methylbenzamide can be compared with other benzothiadiazole derivatives, such as:
N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: Known for its coordination with metal ions and unique photophysical properties.
4,7-Bis(4-(N,N-diphenylamino)phenyl)-2,1,3-benzothiadiazole: Used in optoelectronic applications due to its good electron-donating and accepting abilities.
The uniqueness of this compound lies in its specific structural features and the resulting photophysical properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H10ClN3OS |
---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C14H10ClN3OS/c1-8-5-6-9(10(15)7-8)14(19)16-11-3-2-4-12-13(11)18-20-17-12/h2-7H,1H3,(H,16,19) |
InChI Key |
AWJAOMDJDQXNCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.